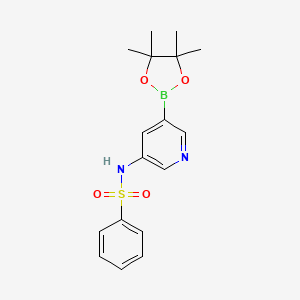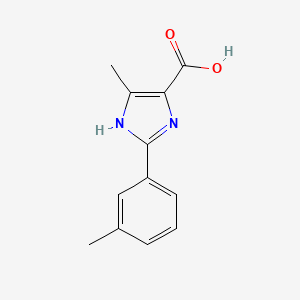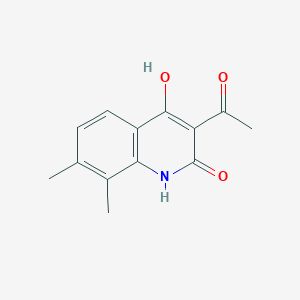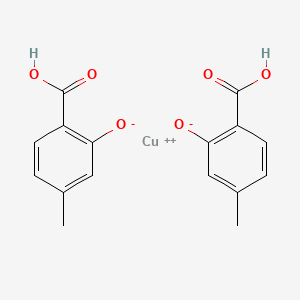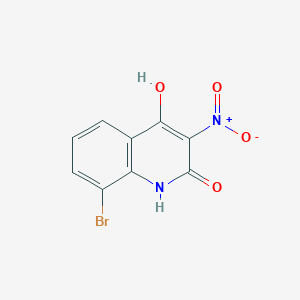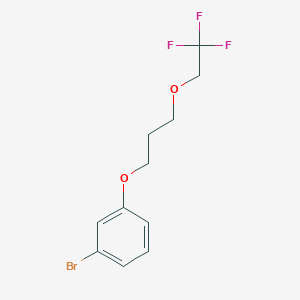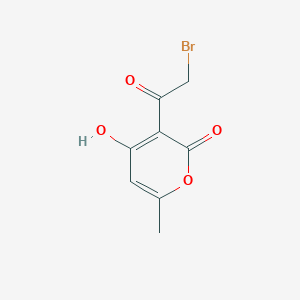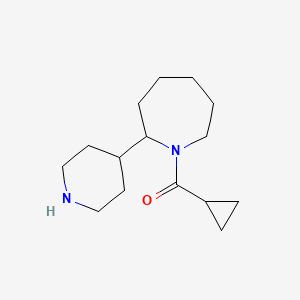
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Descripción general
Descripción
“1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane” is a chemical compound with the CAS Number: 1315366-17-6 . It has a molecular weight of 250.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-2-(4-piperidinyl)azepane . The InChI code for this compound is 1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2 .
Physical And Chemical Properties Analysis
The compound “1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane” is a powder that is stored at room temperature . It has a molecular weight of 250.38 .
Aplicaciones Científicas De Investigación
Cyclopropane Ring Expansion and Functionalization
Palladium-Catalyzed Ring Expansion : The palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring was developed, leading to the formation of functionalized caprolactam and azepane products. This process underscores the relevance of cyclopropane-containing compounds in facilitating ring expansion reactions, producing a variety of structurally complex and functionalized products in good to excellent yields (Olivier René et al., 2015).
N-Cyclopropylation of Cyclic Amides and Azoles
Direct N-Cyclopropylation : A novel method for the N-cyclopropylation of azoles and amides was developed, employing a cyclopropylbismuth reagent. This technique highlights the unique spatial and electronic properties conferred by cyclopropane rings on nitrogenated compounds, which are crucial in medicinal chemistry. The process is noteworthy for its use of a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate, and its application in synthesizing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (A. Gagnon et al., 2007).
Synthesis of Piperidines from Propargyl Amines and Cyclopropanes
Zn(II)-Catalyzed Synthesis : The reaction of benzyl-protected propargyl amines and 1,1-cyclopropane diesters, catalyzed by Zn(NTf(2))(2), provides a method for accessing highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, illustrating the utility of cyclopropanes in synthesizing complex nitrogen-containing heterocycles (T. P. Lebold et al., 2009).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
cyclopropyl-(2-piperidin-4-ylazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPKWJZGHDLDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




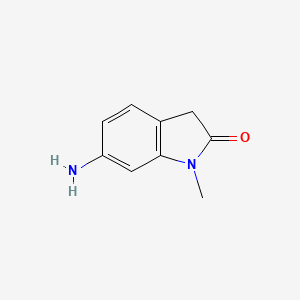
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)
amine](/img/structure/B1524895.png)
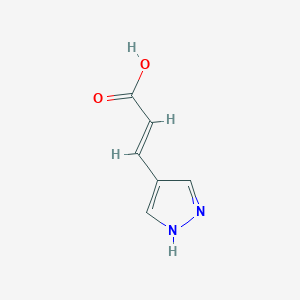
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
